molecular formula C17H13NO B14349061 4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile CAS No. 95080-20-9

4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile

Cat. No.: B14349061
CAS No.: 95080-20-9
M. Wt: 247.29 g/mol
InChI Key: ODTRGKKEXHBARG-UHFFFAOYSA-N
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Description

4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile is an organic compound that features a naphthalene ring system with a hydroxy group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone and 4-cyanophenol.

    Reaction Conditions: The key step involves the formation of the naphthalene ring system through a cyclization reaction. This can be achieved using various catalysts and solvents under controlled temperature and pressure conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: A precursor in the synthesis of the target compound.

    4-Cyanophenol: Another precursor used in the synthesis.

    Naphthalene Derivatives: Compounds with similar naphthalene ring systems but different functional groups.

Uniqueness

4-(6-Hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile is unique due to its specific combination of a hydroxy group and a benzonitrile moiety on the naphthalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

95080-20-9

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

4-(6-hydroxy-3,4-dihydronaphthalen-2-yl)benzonitrile

InChI

InChI=1S/C17H13NO/c18-11-12-1-3-13(4-2-12)14-5-6-16-10-17(19)8-7-15(16)9-14/h1-4,7-10,19H,5-6H2

InChI Key

ODTRGKKEXHBARG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C=C1C3=CC=C(C=C3)C#N

Origin of Product

United States

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